Validated High-Yield Performance in Dasatinib Intermediate Synthesis
In the synthesis of the dasatinib intermediate 2-chloro-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide (anilide 20), reaction of 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate in the presence of n-butyllithium in tetrahydrofuran afforded the desired product in 86% yield [1]. This specific substitution pattern is required for the subsequent steps of dasatinib synthesis, as alternative isocyanates would yield structurally divergent products incompatible with the drug substance specifications.
| Evidence Dimension | Reaction yield in dasatinib intermediate synthesis |
|---|---|
| Target Compound Data | 86% yield (reaction of 2-chlorothiazole with 2-chloro-6-methylphenyl isocyanate) |
| Comparator Or Baseline | Structural necessity: alternative aryl isocyanates produce different products (not comparable yields for same product) |
| Quantified Difference | Yield: 86% for this specific isocyanate-mediated transformation |
| Conditions | n-Butyllithium, tetrahydrofuran, low temperature |
Why This Matters
This compound is structurally required for the dasatinib synthetic route; substitution would yield an entirely different compound series, not simply reduced yield.
- [1] ChemicalBook. Dasatinib Synthesis. ChemicalBook.cn. View Source
